

# A Head-to-Head In Vitro Comparison of p300/CBP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                           |           |
|----------------------|-------------------------------------------|-----------|
| Compound Name:       | Histone Acetyltransferase Inhibitor<br>II |           |
| Cat. No.:            | B1339728                                  | Get Quote |

The paralogous proteins p300 (also known as EP300 or E1A binding protein p300) and CREB-binding protein (CBP) are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] Their histone acetyltransferase (HAT) activity and bromodomain-mediated interactions make them attractive therapeutic targets in various diseases, particularly cancer.[1][2] This guide provides a head-to-head in vitro comparison of prominent, commercially available p300/CBP inhibitors, presenting key experimental data, detailed protocols for relevant assays, and visualizations of associated signaling pathways.

# **Key p300/CBP Inhibitors: A Comparative Overview**

This section details the in vitro activity and selectivity of several widely studied p300/CBP inhibitors. The data presented is a synthesis of information from various biochemical and cellular assays.

## A-485

A-485 is a potent and selective catalytic inhibitor of the p300/CBP HAT domain.[3][4] It acts as an acetyl-CoA competitive inhibitor.[3] In vitro studies have demonstrated its ability to inhibit the acetyltransferase activity of both p300 and CBP with high potency.[3][5] Cellularly, A-485 treatment leads to a dose-dependent decrease in histone H3 lysine 27 acetylation (H3K27ac), a key epigenetic mark mediated by p300/CBP.[3][6]



## C646

C646 is another well-characterized, cell-permeable inhibitor that is competitive with the acetyl-CoA binding site of the p300 HAT domain.[7][8] While widely used as a chemical probe for p300/CBP, some studies indicate it may be less potent than newer inhibitors like A-485.[3] C646 has been shown to inhibit cell viability, and cell cycle progression, and promote apoptosis in various cancer cell lines.[9]

## SGC-CBP30

SGC-CBP30 is a potent and selective inhibitor of the p300/CBP bromodomain.[10][11][12] Unlike HAT inhibitors, SGC-CBP30 disrupts the interaction of p300/CBP with acetylated histones and other proteins. It exhibits significant selectivity for the p300/CBP bromodomains over other bromodomain families, including the BET family (e.g., BRD4).[10][11]

## I-CBP112

I-CBP112 is another selective inhibitor of the p300/CBP bromodomain.[13][14] It functions as an acetyl-lysine competitive inhibitor, displacing acetylated histone peptides from the bromodomain binding pocket.[13] I-CBP112 has been shown to impair the clonogenic growth of leukemic cells and can sensitize them to other anti-cancer agents.[13][15]

## **GNE-049**

GNE-049 is a potent and selective inhibitor of the p300/CBP bromodomains.[1][2] It has demonstrated anti-tumor activity in preclinical models of prostate cancer by inhibiting the androgen receptor (AR) coactivator function of p300/CBP.[16]

## **NEO2734**

NEO2734 is a dual inhibitor that targets both the p300/CBP bromodomains and the BET bromodomains.[17][18] This dual activity allows it to concurrently modulate multiple epigenetic pathways. It has shown potent anti-proliferative activity in various cancer cell lines, particularly those of hematologic and prostate origin.[18][19]

# **Summary of In Vitro Potency**



The following table summarizes the reported in vitro potency of the discussed inhibitors against p300 and CBP. Values are presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant), with the assay type specified.

| Inhibitor | Target                  | IC50 / Kd                 | Assay Type                | Reference |
|-----------|-------------------------|---------------------------|---------------------------|-----------|
| A-485     | p300                    | 9.8 nM (IC50)             | TR-FRET                   | [4][5]    |
| СВР       | 2.6 nM (IC50)           | TR-FRET                   | [4][5]                    |           |
| C646      | p300                    | 400 nM (Ki)               | Cell-free HAT assay       | [8]       |
| SGC-CBP30 | p300                    | 32 nM (Kd)                | -                         | [12]      |
| СВР       | 21 nM (Kd)              | -                         | [12]                      |           |
| p300      | 38 nM (IC50)            | Cell-free assay           | [11][20]                  |           |
| СВР       | 21 nM (IC50)            | Cell-free assay           | [11][20]                  | _         |
| I-CBP112  | p300                    | 0.625 μM (IC50)           | BLI assay                 | [14]      |
| СВР       | 0.142-0.17 μM<br>(IC50) | BLI assay                 | [14]                      |           |
| p300      | 167 nM (Kd)             | -                         | [21]                      | _         |
| СВР       | 151 nM (Kd)             | -                         | [21]                      | _         |
| GNE-049   | p300                    | 2.3 nM (IC50)             | Biochemical binding assay | [1][16]   |
| СВР       | 1.1 nM (IC50)           | Biochemical binding assay | [1][16]                   |           |
| NEO2734   | p300/CBP                | <30 nM (IC50)             | Bromodomain binding assay | [17]      |
| ВЕТ       | <30 nM (IC50)           | Bromodomain binding assay | [17]                      |           |

# **Experimental Protocols**



Detailed methodologies for key in vitro assays are provided below to facilitate the replication and comparison of experimental findings.

# Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HAT Activity

This assay measures the histone acetyltransferase (HAT) activity of p300/CBP by detecting the acetylation of a biotinylated histone peptide.

Principle: The assay utilizes a Europium-labeled anti-acetylated lysine antibody and a Streptavidin-conjugated acceptor fluorophore. When the histone peptide is acetylated by p300/CBP, the binding of the antibody and streptavidin to the same peptide brings the Europium donor and the acceptor fluorophore into close proximity, resulting in a FRET signal.

#### Protocol:

- Reaction Setup: In a 384-well plate, combine the p300 or CBP enzyme, the biotinylated histone H4 peptide substrate, and the test inhibitor at various concentrations in assay buffer.
- Initiation: Start the reaction by adding acetyl-CoA.
- Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Detection: Stop the reaction and add the detection mix containing the Europium-labeled antiacetylated lysine antibody and the Streptavidin-conjugated acceptor.
- Signal Reading: After another incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).
- Data Analysis: Calculate the ratio of the two emission signals and plot the inhibitor concentration versus the FRET ratio to determine the IC50 value.

# **AlphaLISA Assay for Bromodomain Inhibition**

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is used to measure the binding of the p300/CBP bromodomain to an acetylated histone peptide.



Principle: The assay employs Donor and Acceptor beads. One bead is conjugated to the bromodomain protein, and the other to the acetylated histone peptide. In the absence of an inhibitor, the interaction between the bromodomain and the peptide brings the beads into close proximity. Upon excitation, the Donor bead releases singlet oxygen, which activates the Acceptor bead to emit light. An inhibitor will disrupt this interaction, leading to a decrease in the AlphaLISA signal.

#### Protocol:

- Reagent Preparation: Prepare solutions of the p300 or CBP bromodomain protein, the biotinylated acetylated histone peptide, and the test inhibitor.
- Reaction Mixture: In a 384-well plate, add the bromodomain protein, the inhibitor at various concentrations, and the biotinylated acetylated histone peptide.
- Incubation: Incubate the mixture to allow for binding or inhibition to occur.
- Bead Addition: Add the Streptavidin-coated Donor beads and the anti-tag Acceptor beads.
- Signal Detection: After a final incubation in the dark, read the plate on an AlphaScreencompatible plate reader.
- IC50 Determination: Plot the inhibitor concentration against the AlphaLISA signal to calculate the IC50 value.

# **Cellular Assay for H3K27 Acetylation**

This assay quantifies the levels of histone H3 lysine 27 acetylation (H3K27ac) in cells treated with p300/CBP inhibitors.

Principle: Cells are treated with the inhibitor, and the level of H3K27ac is measured, typically by Western blotting or high-content imaging, using an antibody specific for this modification. A decrease in H3K27ac levels indicates inhibition of p300/CBP HAT activity.

### Protocol (Western Blotting):

 Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the p300/CBP inhibitor at a range of concentrations for a specified duration (e.g., 3-24



hours).

- Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract nuclear proteins.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K27ac. Also, probe for a loading control, such as total Histone H3.
- Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Densitometry Analysis: Quantify the band intensities to determine the relative change in H3K27ac levels.

# **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving p300/CBP and a typical experimental workflow for inhibitor testing.

Caption: p300/CBP Signaling Pathways.





Click to download full resolution via product page

Caption: In Vitro p300/CBP Inhibitor Testing Workflow.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Targeting CBP and p300: Emerging Anticancer Agents [mdpi.com]
- 2. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. p300/CBP cellular assay openlabnotebooks.org [openlabnotebooks.org]
- 7. researchgate.net [researchgate.net]



- 8. Virtual ligand screening of the p300/CBP histone acetyltransferase: identification of a selective small molecule inhibitor. | Sigma-Aldrich [sigmaaldrich.cn]
- 9. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion pathways of gastric cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SGC-CBP30 | Bromodomains | Tocris Bioscience [tocris.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy PMC [pmc.ncbi.nlm.nih.gov]
- 14. I-CBP 112 | CAS 1640282-31-0 | I-CBP112 | Tocris Bioscience [tocris.com]
- 15. CBP/p300 Bromodomain Inhibitor–I–CBP112 Declines Transcription of the Key ABC Transporters and Sensitizes Cancer Cells to Chemotherapy Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor activity of the dual BET and CBP/EP300 inhibitor NEO2734 PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. stemcell.com [stemcell.com]
- 21. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Head-to-Head In Vitro Comparison of p300/CBP Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1339728#head-to-head-comparison-of-p300-cbp-inhibitors-in-vitro]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com